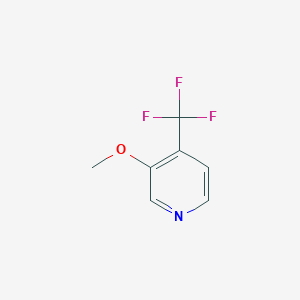

3-Methoxy-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-4-11-3-2-5(6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYKGNZUBDMUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649098 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936841-72-4 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936841-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methoxy-4-(trifluoromethyl)pyridine chemical properties

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Methoxy-4-(trifluoromethyl)pyridine .

A Strategic Scaffold for Medicinal Chemistry and Agrochemical Development [1]

Executive Summary

3-Methoxy-4-(trifluoromethyl)pyridine is a highly specialized heterocyclic building block characterized by the juxtaposition of an electron-donating methoxy group (

This guide serves as an operational manual for researchers, focusing on the compound's synthesis, reactivity profile (specifically Directed Ortho Metalation), and handling protocols.

Chemical Identity & Molecular Architecture[1]

| Property | Data |

| IUPAC Name | 3-Methoxy-4-(trifluoromethyl)pyridine |

| CAS Registry Number | Ambiguous in literature; often cited as 106877-41-2 (Note: Verify structure; this CAS is sometimes associated with the phenol derivative).[1] Precursor CAS: 936841-71-3 (3-Hydroxy-4-CF3-pyridine).[1] |

| Molecular Formula | |

| Molecular Weight | 177.12 g/mol |

| SMILES | COc1cncc(C(F)(F)F)c1 |

| Appearance | Colorless to pale yellow liquid or low-melting solid.[1] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water.[1] |

Electronic Analysis

-

The Pyridine Core: Naturally electron-deficient (

-deficient).[1] -

4-Trifluoromethyl Group: Strongly electron-withdrawing (

- and -

3-Methoxy Group: Electron-donating by resonance (

) but withdrawing by induction (

Synthesis & Manufacturing

The most robust laboratory-scale synthesis involves the O-methylation of the commercially available precursor 4-(trifluoromethyl)pyridin-3-ol .[1]

Protocol: O-Methylation of 4-(Trifluoromethyl)pyridin-3-ol

Rationale: Direct electrophilic trifluoromethylation of 3-methoxypyridine is often non-regioselective.[1] Starting with the pre-installed

Reagents:

-

Precursor: 4-(Trifluoromethyl)pyridin-3-ol (CAS 936841-71-3)[1][4]

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Methylating Agent: Methyl Iodide (

) or Dimethyl Sulfate ( -

Solvent: DMF or Acetone

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 4-(trifluoromethyl)pyridin-3-ol in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add 1.5 eq of

. Stir at room temperature for 30 minutes to form the pyridin-3-olate anion.-

Note: The

group increases the acidity of the hydroxyl proton (predicted pKa ~6.4), making weak bases like carbonate effective.

-

-

Methylation: Dropwise add 1.2 eq of Methyl Iodide (

).-

Caution: Exothermic reaction.

-

-

Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS.[1]

-

Workup: Dilute with water, extract with Ethyl Acetate (

). Wash organic layer with brine to remove DMF. Dry over -

Purification: Flash column chromatography on silica gel.

Figure 1: Synthesis pathway via O-methylation of the hydroxy precursor.[1]

Reactivity Profile: The "DoM" Strategy

The most powerful application of this scaffold is its ability to undergo Directed Ortho Metalation (DoM) .

Mechanism

The 3-methoxy group acts as a DMG.[1] While lithiation of 3-methoxypyridine can occur at C2 or C4, the C4 position is blocked by the trifluoromethyl group. Consequently, lithiation occurs exclusively at C2 , enabling precise functionalization (e.g., introduction of halogens, boronic esters, or aldehydes).

Experimental Protocol: C2-Lithiation

Safety Warning: t-Butyllithium is pyrophoric.[1] Handle under strict inert atmosphere.

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Solvent: Add anhydrous THF (0.2 M substrate concentration).

-

Complexation: Add 1.0 eq of 3-Methoxy-4-(trifluoromethyl)pyridine. Cool to -78°C .[1]

-

Lithiation: Slowly add 1.1 eq of Lithium Diisopropylamide (LDA) or n-BuLi/TMEDA.[1]

-

Note: LDA is preferred to avoid nucleophilic attack on the pyridine ring (Chichibabin-type side reactions), which is activated by the

group.

-

-

Equilibration: Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange (lithiated species).

-

Quench: Add electrophile (e.g.,

, -

Warming: Allow to warm to room temperature slowly.

Figure 2: Divergent synthesis via C2-selective Directed Ortho Metalation.

Medicinal Chemistry Applications

Metabolic Stability

The 4-position of pyridine is a common site for oxidative metabolism (oxidation to N-oxide or hydroxylation).[1] The

Lipophilicity Modulation[1]

-

Methoxy Group: Adds polar surface area (PSA) potential but is capped, providing moderate lipophilicity.

-

Trifluoromethyl Group: Highly lipophilic.

-

Net Effect: The combination allows for fine-tuning of

to improve blood-brain barrier (BBB) penetration or membrane permeability without excessive hydrophobicity that leads to plasma protein binding.[1]

Bioisosterism

This scaffold is often used as a bioisostere for:

-

o-Disubstituted Benzenes: Mimicking the steric bulk of an ortho-methoxy toluene but with altered electronics.[1]

-

Quinoline cores: By substituting a fused ring system with this highly substituted pyridine to reduce molecular weight ("Lead Fragment" strategies).

Safety & Handling

-

Hazards: Pyridine derivatives can be neurotoxic. Trifluoromethyl compounds generally possess high thermal stability but can release toxic fluoride ions (HF) under combustion.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Hygroscopic nature is possible due to the pyridine nitrogen.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[5]

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Wang, X., et al. (2013). "Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine." SciSpace. Link (Provides analogous synthesis methodologies for methoxy-pyridines).[1]

-

Sigma-Aldrich. (2024).[1][6] "Product Specification: 2-Methoxy-3-(trifluoromethyl)pyridine." Link (Used for comparative physical property analysis).

-

ChemicalBook. (2025). "3-Hydroxy-4-(trifluoromethyl)pyridine Properties and Suppliers." Link (Source for precursor data).[1]

- Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

- 1. 3-Hydroxy-4-(trifluoromethyl)pyridine | 936841-71-3 [chemicalbook.com]

- 2. 3-Methoxy-4-(trifluoromethyl)pyridine Manufacturer & Supplier | Properties, Uses, Safety Data | Buy Online China [pipzine-chem.com]

- 3. 3-methoxy-2-(trifluoromethyl)pyridine;CAS No.:1184172-41-5 [chemshuttle.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyridin-2-ol | 72762-00-6 [chemicalbook.com]

- 6. 3-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

Methodological & Application

Introduction: The Strategic Value of the 3-Methoxy-4-(trifluoromethyl)pyridine Scaffold

An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)pyridine Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold, integral to the structure of numerous approved drugs.[1] Its utility stems from its ability to improve the aqueous solubility of molecules and serve as a hydrogen bond acceptor, enhancing interactions with biological targets.[1] The true power of this scaffold, however, is realized through strategic substitution, where specific functional groups are introduced to fine-tune a molecule's physicochemical and pharmacological properties.

The 3-methoxy-4-(trifluoromethyl)pyridine core is a prime example of such strategic design. This scaffold combines two critical functional groups that confer significant advantages in drug development:

-

The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[2][3][4] Its strong electron-withdrawing nature can deactivate adjacent aromatic rings, protecting them from metabolic oxidation, thereby increasing the drug's half-life.[3] This increased lipophilicity can also facilitate passage across cellular membranes, a crucial factor for reaching intracellular targets.[2][3]

-

The Methoxy (-OCH₃) Group: The methoxy group, while also influencing lipophilicity, primarily acts as a hydrogen bond acceptor and can direct the molecule's orientation within a target's binding pocket. Its presence can significantly alter the electronic properties of the pyridine ring, influencing reactivity and potential metabolic pathways.

Together, these substitutions create a unique chemical entity that offers chemists a powerful tool to optimize drug candidates for potency, selectivity, and favorable pharmacokinetic profiles.[5] This guide provides detailed application notes and protocols for researchers engaged in the synthesis, evaluation, and application of 3-methoxy-4-(trifluoromethyl)pyridine derivatives in modern drug discovery.

PART 1: Synthesis of the Core Scaffold and Derivatives

The synthesis of trifluoromethylpyridine (TFMP) derivatives can be broadly approached in two ways: by constructing the pyridine ring from a trifluoromethyl-containing building block or by introducing the trifluoromethyl group directly onto a pre-existing pyridine ring.[4][6] Cyclocondensation reactions using building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are a common and effective method.[6]

Below is a generalized protocol for the synthesis of a substituted 3-methoxy-4-(trifluoromethyl)pyridine derivative, illustrating a common synthetic logic.

Protocol 1: General Synthesis of a Functionalized 3-Methoxy-4-(trifluoromethyl)pyridine Derivative

Objective: To provide a representative, multi-step synthesis workflow for creating functionalized derivatives for screening.

Causality and Insights: This protocol starts with the construction of a pyridone intermediate, which is a versatile precursor. The subsequent chlorination step activates the 4-position for nucleophilic substitution, allowing for the introduction of various moieties (e.g., amines, thiols) to build a diverse chemical library for structure-activity relationship (SAR) studies. The final methoxy group installation completes the core scaffold.

Materials:

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Cyanoacetamide

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Phosphorus oxychloride (POCl₃)

-

Sodium methoxide (NaOMe)

-

Methanol (solvent)

-

Desired nucleophile (e.g., a substituted aniline)

-

Appropriate base (e.g., DIPEA, K₂CO₃)

-

Appropriate solvent (e.g., DMF, NMP)

Step-by-Step Methodology:

-

Step 1: Synthesis of the Pyridone Intermediate.

-

In a round-bottom flask, dissolve (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and cyanoacetamide in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC. The cyclocondensation reaction forms the core pyridone ring.[6]

-

Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield the 2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile intermediate.

-

-

Step 2: Chlorination of the Pyridone.

-

Carefully add the pyridone intermediate from Step 1 to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

-

Slowly heat the mixture to reflux and maintain for 2-3 hours. This step converts the pyridone to a more reactive chloropyridine.

-

Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize with a suitable base (e.g., solid NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the 2-chloro-4-(trifluoromethyl)nicotinonitrile.

-

-

Step 3: Nucleophilic Aromatic Substitution (SₙAr).

-

Dissolve the chloropyridine from Step 2 and the desired nucleophile (e.g., a substituted amine) in a polar aprotic solvent like DMF.

-

Add a non-nucleophilic base such as DIPEA.

-

Heat the reaction to 80-100 °C and monitor by TLC. The chlorine at the 2-position is displaced by the nucleophile.

-

After completion, perform an aqueous workup and extract the product. Purify by column chromatography to yield the functionalized derivative.

-

-

Step 4: Installation of the Methoxy Group.

-

This step's position can vary depending on the overall synthetic strategy. For this example, we assume a precursor where the 3-position can be methoxylated. A common route involves starting with a 3-hydroxy pyridine derivative.

-

Dissolve the 3-hydroxypyridine precursor in dry methanol.

-

Add a solution of sodium methoxide (NaOMe) in methanol.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the final 3-methoxy-4-(trifluoromethyl)pyridine derivative.

-

Self-Validation: Each step must be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the reaction has gone to completion. The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Generalized workflow for the synthesis of a 3-methoxy-4-(trifluoromethyl)pyridine derivative.

PART 2: Applications in Drug Discovery - Targeting Protein Kinases

The 3-methoxy-4-(trifluoromethyl)pyridine scaffold has proven to be particularly valuable in the development of protein kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cellular signaling, and their deregulation is a hallmark of many diseases, especially cancer.[7] Derivatives of this scaffold have been designed to target specific kinases involved in tumor growth, proliferation, and survival.[2][8]

One of the most critical signaling pathways in oncology is the PI3K/Akt/mTOR pathway . This pathway regulates cell growth, metabolism, and survival, and it is frequently hyperactivated in human cancers.[7]

Case Study: Bimiralisib (PQR309) - A Pan-PI3K/mTOR Inhibitor

Bimiralisib is a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that incorporates a 4-(trifluoromethyl)pyridin-2-amine moiety.[7] It has been investigated in clinical trials for solid tumors and lymphomas.[7] The trifluoromethyl group contributes to the molecule's favorable properties, including its ability to cross the blood-brain barrier, making it a candidate for treating brain tumors.[7]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridine derivatives.

Quantitative Data: Kinase Inhibitory Activity

The table below summarizes hypothetical but representative data for a series of synthesized derivatives, illustrating how modifications can impact target inhibition.

| Compound ID | R-Group Modification | Target Kinase | IC₅₀ (nM) |

| DERIV-01 | -H | PI3Kα | 150 |

| DERIV-02 | -NH(4-fluorophenyl) | PI3Kα | 25 |

| DERIV-03 | -NH(3-chlorophenyl) | PI3Kα | 48 |

| DERIV-04 | -NH(4-morpholinophenyl) | PI3Kα | 8 |

| DERIV-05 | -NH(4-morpholinophenyl) | mTOR | 15 |

Analysis of Structure-Activity Relationship (SAR): The data clearly shows that adding a substituted aminophenyl group at a key position significantly improves potency compared to the unsubstituted parent compound (DERIV-01). The morpholino-substituted derivative (DERIV-04) demonstrates the highest potency against PI3Kα, likely due to favorable interactions within the kinase binding pocket. This compound also shows balanced, potent inhibition of mTOR (DERIV-05), making it a dual PI3K/mTOR inhibitor, a desirable profile for cancer therapy.[7]

PART 3: Protocols for Biological Evaluation

Once synthesized, the novel derivatives must be evaluated for their biological activity. An in vitro kinase assay is the primary method for determining a compound's potency (e.g., its IC₅₀ value) against its intended target.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the concentration at which a test compound inhibits 50% of the kinase activity (IC₅₀).

Causality and Insights: This protocol uses a common luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. Active kinases consume ATP; therefore, potent inhibitors will result in less ATP consumption and a higher luminescent signal. This inverse relationship allows for a sensitive and high-throughput method to screen compound libraries and determine potency.

Materials:

-

Recombinant human kinase (e.g., PI3Kα)

-

Kinase substrate (e.g., a specific peptide or lipid)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

Test compounds (3-methoxy-4-(trifluoromethyl)pyridine derivatives) dissolved in DMSO

-

Positive control inhibitor (known potent inhibitor of the target kinase)

-

Negative control (DMSO vehicle)

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Multichannel pipette or liquid handler

-

Plate reader capable of measuring luminescence

Step-by-Step Methodology:

-

Compound Plating:

-

Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Using a liquid handler, transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. This creates a dose-response curve for each compound.

-

Include wells for the positive control and negative control (DMSO only).

-

-

Kinase/Substrate Addition:

-

Prepare a master mix of the kinase and its substrate in the appropriate kinase assay buffer.

-

Add this mix to all wells of the assay plate.

-

Allow the plate to incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor compounds to bind to the kinase before the reaction is initiated.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in the assay buffer at a concentration close to its Km for the specific kinase.

-

Add the ATP solution to all wells to start the enzymatic reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Allow the luminescent ATP detection reagent to equilibrate to room temperature.

-

Add the detection reagent to all wells. This reagent simultaneously stops the kinase reaction (by chelating Mg²⁺) and measures the remaining ATP.

-

Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Normalize the data: Set the average signal from the negative control (DMSO) wells as 100% activity and the average signal from the positive control wells as 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value for each test compound.

-

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

References

-

Ishii, A., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

ResearchGate. (2025). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

National Institutes of Health. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]

-

ACS Publications. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Anticancer Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

National Institutes of Health. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. National Institutes of Health. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Methoxy-4-(trifluoromethyl)pyridine Manufacturer & Supplier | Properties, Uses, Safety Data | Buy Online China [pipzine-chem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Connection: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Methoxy-4-(trifluoromethyl)pyridine

In the landscape of modern synthetic organic chemistry, the palladium-catalyzed cross-coupling reaction stands as a pillar of innovation, enabling the construction of complex molecular architectures with unparalleled precision. This guide delves into the practical application of these transformative reactions with a particularly valuable and challenging substrate: 3-Methoxy-4-(trifluoromethyl)pyridine. This electron-deficient heterocycle is a key building block in the synthesis of numerous agrochemicals and pharmaceuticals, where the trifluoromethyl group imparts desirable properties such as metabolic stability and enhanced binding affinity.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying principles, the rationale behind experimental choices, and a framework for troubleshooting and optimization.

The Challenge and Opportunity of a Trifluoromethylated Pyridine

The electronic nature of 3-Methoxy-4-(trifluoromethyl)pyridine presents both challenges and opportunities in palladium-catalyzed cross-coupling. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring, making oxidative addition of a palladium(0) catalyst more challenging compared to electron-rich or even simple halopyridines. However, this same electronic deficiency can facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle. The methoxy group, being electron-donating, adds another layer of complexity to the electronic and steric environment of the molecule.

Understanding these electronic factors is paramount to selecting the appropriate catalyst system—a synergistic combination of a palladium precursor and a carefully chosen ligand—as well as the optimal base and solvent to drive the reaction to completion with high yield and selectivity.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, celebrated for its mild conditions and broad functional group tolerance. When applied to halogenated 3-Methoxy-4-(trifluoromethyl)pyridine derivatives, it provides a powerful route to introduce aryl or heteroaryl substituents, creating complex biaryl structures.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, elegant dance of oxidative addition, transmetalation, and reductive elimination. For an electron-deficient substrate like a halo-3-methoxy-4-(trifluoromethyl)pyridine, the oxidative addition of the Pd(0) catalyst to the C-X bond is often the rate-limiting step. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to promote this step.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine with an Arylboronic Acid

This protocol is a representative example for the synthesis of 2-aryl-3-methoxy-4-(trifluoromethyl)pyridines.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine | (Not available) | 211.58 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |

| Pd(dppf)Cl₂ | 72287-26-4 | 731.73 | 0.05 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |

| Water | 7732-18-5 | 18.02 | 1 mL | - |

Procedure:

-

To a flame-dried Schlenk tube, add 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methoxy-4-(trifluoromethyl)pyridine.[1][2][3]

Expert Insights:

-

Ligand Choice: Dppf (1,1'-bis(diphenylphosphino)ferrocene) is often a robust ligand for Suzuki couplings of challenging substrates. Its wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination. For particularly stubborn couplings, more specialized ligands like SPhos or XPhos may be beneficial.

-

Base Selection: An inorganic base like sodium or potassium carbonate is typically effective. The aqueous conditions are crucial for the transmetalation step. For substrates sensitive to aqueous conditions, anhydrous conditions with a base like potassium fluoride can be explored.

-

Solvent System: A mixture of an ethereal solvent like 1,4-dioxane or THF with water is standard. The water is essential for the activity of the inorganic base and to facilitate the transmetalation step.

II. Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation.[4] For a substrate like a halo-3-methoxy-4-(trifluoromethyl)pyridine, this reaction opens the door to a wide array of functionalized aniline and heteroarylamine derivatives.

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical to promote the challenging oxidative addition to the electron-deficient pyridine ring and to facilitate the final reductive elimination to form the C-N bond. The strength of the base is also a key parameter, as it is involved in the deprotonation of the amine to form the palladium-amido intermediate.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine with a Primary Amine

This protocol provides a general procedure for the synthesis of 2-amino-3-methoxy-4-(trifluoromethyl)pyridine derivatives.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine | (Not available) | 256.03 | 1.0 | 1.0 |

| Primary Amine | Varies | Varies | 1.2 | 1.2 |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.04 (Pd) |

| XPhos | 564483-18-7 | 476.62 | 0.08 | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |

| Toluene | 108-88-3 | 92.14 | 5 mL | - |

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.

-

Add toluene (2 mL) and stir the mixture for 10 minutes at room temperature.

-

Add a solution of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine (1.0 mmol) in toluene (2 mL).

-

Add the primary amine (1.2 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[4][5]

Expert Insights:

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of challenging heteroaryl halides.[4]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be employed, often requiring higher temperatures or longer reaction times.

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to avoid side reactions.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct and efficient method for the formation of a C(sp²)–C(sp) bond, linking a terminal alkyne to an aryl or vinyl halide.[6] This reaction is particularly valuable for introducing alkynyl moieties that can serve as versatile handles for further synthetic transformations or as integral parts of a final target molecule.

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide species, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling), a common side reaction.[2]

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine with a Terminal Alkyne

This protocol outlines a general procedure for the alkynylation of a halogenated 3-methoxy-4-(trifluoromethyl)pyridine.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine | (Not available) | 303.03 | 1.0 | 1.0 |

| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL | - |

Procedure:

-

To a flame-dried Schlenk tube, add 2-iodo-3-methoxy-4-(trifluoromethyl)pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) via syringe.

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.[7]

Expert Insights:

-

Halide Reactivity: The reactivity of the halopyridine follows the order I > Br > Cl. Iodo- and bromopyridines are generally good substrates for Sonogashira coupling.

-

Copper-Free Conditions: To avoid homocoupling of the alkyne, copper-free conditions can be employed. In such cases, a higher loading of the palladium catalyst and a different ligand, such as a palladacycle or an N-heterocyclic carbene (NHC) ligand, may be required.

-

Base: An amine base like triethylamine or diisopropylethylamine (DIPEA) serves both as a base to deprotonate the alkyne and as a solvent.

IV. Heck Reaction: Olefination of Heteroaryl Halides

The Heck reaction is a powerful tool for the formation of C-C bonds by coupling an aryl or vinyl halide with an alkene.[8] While less commonly employed for electron-deficient heteroaryl halides compared to other cross-coupling reactions, with careful optimization of reaction conditions, it can be a viable method for introducing alkenyl substituents onto the 3-methoxy-4-(trifluoromethyl)pyridine scaffold.

Mechanistic Considerations

The Heck reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the alkenylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Protocol: Heck Reaction of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine with an Acrylate

This protocol describes a general method for the Heck olefination.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine | (Not available) | 256.03 | 1.0 | 1.0 |

| Alkyl Acrylate | Varies | Varies | 1.5 | 1.5 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 | 0.05 |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 | 0.10 | 0.10 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 5 mL | - |

Procedure:

-

To a flame-dried Schlenk tube, add palladium(II) acetate (0.05 mmol) and tri(o-tolyl)phosphine (0.10 mmol).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous DMF (3 mL) and stir for 10 minutes at room temperature.

-

Add 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine (1.0 mmol), the alkyl acrylate (1.5 mmol), and triethylamine (2.0 mmol).

-

Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expert Insights:

-

Catalyst System: For electron-deficient aryl halides, a catalyst system generated in situ from Pd(OAc)₂ and a phosphine ligand is often effective. The choice of phosphine can influence the regioselectivity of the alkene insertion.

-

Base: A hindered amine base like triethylamine is typically used to neutralize the HBr generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.

-

Solvent: Polar aprotic solvents like DMF or DMA are commonly used for Heck reactions.

Conclusion

The palladium-catalyzed cross-coupling reactions of 3-methoxy-4-(trifluoromethyl)pyridine and its halogenated derivatives are indispensable tools for the synthesis of valuable molecules in the pharmaceutical and agrochemical industries. A thorough understanding of the reaction mechanisms and the influence of the substrate's electronic properties is key to successful implementation. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently apply these powerful synthetic methods. As with any chemical transformation, careful optimization of the reaction parameters for each specific substrate combination is essential to achieve the desired outcome with high efficiency and selectivity.

References

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.

- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

- Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. (n.d.).

- Wikipedia. (n.d.).

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed.

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- Optimization of the Suzuki-Miyaura Cross-coupling. (2015).

- Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.

- Duric, S., et al. (2025). ChemInform Abstract: Synthesis of Trifluorostyrene Derivatives by Palladium-Catalyzed Cross-Coupling of Lithium Trimethoxy(trifluorovinyl)borate with Aryl Bromides.

- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025).

Sources

- 1. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

Application Note: Strategic Diversification of 3-Methoxy-4-(trifluoromethyl)pyridine for Novel Compound Synthesis

Introduction: The Strategic Value of the 3-Methoxy-4-(trifluoromethyl)pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone scaffold, present in numerous approved drugs and functional materials.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and biological properties. 3-Methoxy-4-(trifluoromethyl)pyridine emerges as a particularly valuable building block due to the unique interplay of its substituents.

The trifluoromethyl (CF₃) group, a bioisostere for chlorine, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable electronic interactions.[2][3] Positioned at the 4-position, it strongly influences the electronic character of the entire ring, rendering it electron-deficient. Complementing this is the methoxy (OCH₃) group at the 3-position. While it possesses an inductive electron-withdrawing effect, its primary contribution is electron donation through resonance. More importantly, it serves as a versatile synthetic handle, offering a gateway to a diverse array of derivatives through demethylation and subsequent functionalization.[4]

This guide provides a detailed exploration of key synthetic transformations starting from 3-Methoxy-4-(trifluoromethyl)pyridine. We will delve into the chemical logic behind each route, providing field-tested protocols and insights to empower researchers in drug discovery and chemical development to unlock the full potential of this scaffold.

Analysis of Reactivity and Regioselectivity

The synthetic utility of 3-Methoxy-4-(trifluoromethyl)pyridine is governed by the electronic effects of its substituents and the inherent reactivity of the pyridine nitrogen.

-

Pyridine Nitrogen: The nitrogen atom makes the entire ring electron-deficient, particularly activating the C2 and C6 positions (ortho) and the C4 position (para) towards nucleophilic attack.[5][6]

-

Trifluoromethyl Group (C4): As a powerful electron-withdrawing group, the CF₃ moiety further deactivates the ring towards electrophilic substitution while strongly activating it for nucleophilic reactions.

-

Methoxy Group (C3): The OCH₃ group can be targeted for cleavage, providing a crucial entry point for diversification. Its position next to the strongly activating CF₃ group influences the reactivity of the adjacent C2 and C5 positions.

The primary C-H bonds available for direct functionalization are at the C2, C5, and C6 positions. Their relative reactivity is a subject of nuanced control, depending on the reaction mechanism (radical, organometallic, etc.).

Caption: Key reactive sites on the 3-Methoxy-4-(trifluoromethyl)pyridine scaffold.

Core Transformation: O-Demethylation to Access the Pyridone Scaffold

The most robust and versatile transformation for this substrate is the cleavage of the methyl ether to unmask the corresponding 3-hydroxy-4-(trifluoromethyl)pyridine (which exists in equilibrium with its 4-(trifluoromethyl)pyridin-3(2H)-one tautomer). This pyridone/pyridinol scaffold is a critical intermediate, opening avenues for a wide range of subsequent derivatizations.

Causality Behind Method Selection: While various demethylating agents exist (e.g., BBr₃, HBr), they can be harsh and may not be suitable for complex substrates.[7][8] L-selectride has emerged as an efficient and chemoselective reagent for the demethylation of electron-poor methoxypyridines, often leaving other aromatic ethers, like anisole, untouched.[9] The mechanism involves nucleophilic attack by the hydride on the methyl group, facilitated by the electron-deficient nature of the pyridine ring.

Protocol 1: L-Selectride Mediated O-Demethylation

This protocol describes the efficient demethylation of 3-Methoxy-4-(trifluoromethyl)pyridine.

Materials:

-

3-Methoxy-4-(trifluoromethyl)pyridine

-

L-Selectride (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

2 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 3-Methoxy-4-(trifluoromethyl)pyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add L-Selectride solution (1.5 eq) dropwise via syringe over 15 minutes. Self-Validation Insight: A slight evolution of gas (hydrogen) may be observed. The reaction is typically exothermic; slow addition is crucial for control.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete.

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 2 M HCl until the pH is ~1-2. Expertise Note: This step neutralizes the excess L-selectride and the resulting alkoxide. Quenching at 0 °C manages the exothermic reaction with the excess hydride.

-

Adjust the pH to ~7-8 with saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, 3-hydroxy-4-(trifluoromethyl)pyridine, can be purified by column chromatography on silica gel or by recrystallization.

Synthetic Diversification Pathways from the Pyridone Intermediate

The generation of 3-hydroxy-4-(trifluoromethyl)pyridine unlocks a plethora of synthetic possibilities. The hydroxyl group can be readily functionalized, and the adjacent C-H bonds can be targeted for further elaboration.

Caption: Key diversification routes from the central pyridone intermediate.

O-Alkylation and O-Acylation

Standard Williamson ether synthesis or acylation conditions can be applied to the hydroxyl group to generate libraries of ethers and esters, respectively. These reactions are typically high-yielding and allow for the introduction of a wide range of functional groups to modulate properties like solubility and cell permeability.

Conversion to Triflate for Cross-Coupling

A powerful strategy for creating carbon-carbon and carbon-heteroatom bonds is to convert the hydroxyl group into an excellent leaving group, such as a trifluoromethanesulfonate (triflate). This triflate is an ideal substrate for various palladium-catalyzed cross-coupling reactions.

Protocol 2: Synthesis of 3-Triflyloxy-4-(trifluoromethyl)pyridine

-

Dissolve 3-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Add anhydrous pyridine (1.5 eq) and cool the solution to 0 °C.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.

-

Monitor by TLC for the disappearance of the starting material.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry over MgSO₄, filter, and concentrate to yield the crude triflate, which can be purified by silica gel chromatography.

This triflate intermediate is now primed for Suzuki couplings (to introduce aryl or vinyl groups), Buchwald-Hartwig aminations (to introduce amines), Sonogashira couplings (to introduce alkynes), and other metal-catalyzed transformations.

Direct C-H Functionalization

While derivatization via the hydroxyl group is a robust two-step process, direct C-H functionalization offers a more atom-economical approach to new analogues. The electron-deficient nature of the 3-Methoxy-4-(trifluoromethyl)pyridine ring makes it a challenging substrate for traditional electrophilic aromatic substitution but a prime candidate for other C-H activation strategies.

-

Radical Trifluoromethylation: Methods exist for the direct trifluoromethylation of heterocycles using radical-based protocols.[10] The regioselectivity on this specific substrate would be a balance between the directing effects of the nitrogen (favoring C2/C6) and the electronic nature of the substituents.

-

Metal-Catalyzed C-H Activation: Transition-metal catalysis can enable the regioselective functionalization of pyridine C-H bonds.[11] For instance, iridium or rhodium catalysts can facilitate borylation or alkylation, often with regioselectivity controlled by sterics or subtle electronic preferences. Recent advances have even shown methods for C-3/5 methylation of pyridines through temporary dearomatization, a strategy that could potentially be adapted.[12]

Developing a specific C-H functionalization protocol often requires significant screening and optimization. However, the potential to directly forge new bonds at the C2, C5, or C6 positions represents a frontier for expanding the chemical space accessible from this building block.

Summary Data Table

| Transformation | Key Reagents | Position(s) Functionalized | Product Class | Typical Yield |

| O-Demethylation | L-Selectride, THF | C3-OMe | Pyridone / Pyridinol | 75-95% |

| O-Alkylation | R-Br, K₂CO₃, DMF | C3-O H | Ethers | 80-98% |

| O-Triflation | Tf₂O, Pyridine, DCM | C3-O H | Triflates | 85-95% |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C3-O Tf | Biaryls | 60-90% |

| C-H Borylation | Ir catalyst, B₂Pin₂ | C2, C5, or C6 | Pyridylboronates | Variable |

Conclusion

3-Methoxy-4-(trifluoromethyl)pyridine is far more than a simple substituted heterocycle; it is a strategically designed building block for modern chemical synthesis. The primary pathway for diversification proceeds through a highly efficient O-demethylation to yield the versatile 3-hydroxy-4-(trifluoromethyl)pyridine intermediate. From this central hub, a vast array of novel compounds can be accessed through reliable O-functionalization and subsequent cross-coupling reactions. Concurrently, the potential for direct C-H activation at the remaining ring positions offers more advanced, atom-economical routes for late-stage functionalization. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Togni, A. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]

-

Tsukamoto, Y. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

Togni, A. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. RSC Publishing. [Link]

-

Not Vot. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

-

Yu, J.-Q. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. [Link]

-

Rassias, G. (2018). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. [Link]

-

Saladino, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. inno-chem.com. [Link]

-

Khaw, L. T. (2020). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journals. [Link]

-

Ohta, S. (2019). Chemoselective Demethylation of Methoxypyridine. Thieme. [Link]

-

Saladino, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Kyushu University. [Link]

-

Sandosham, J. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

-

Tsukamoto, Y. & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

Wu, K., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

Anonymous. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

-

Sandosham, J. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. [Link]

-

Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine. inno-chem.com. [Link]

-

Strohmann, C. (2025). C F and C H Bond Activation Reactions of Fluorinated Molecules at Rhodium Pincer Complexes. R Discovery. [Link]

-

Gryko, D. T. (2022). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

- Sabde, D. P., et al. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

-

Mongin, F. (2012). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

-

Kad, G. L., et al. (2011). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Semantic Scholar. [Link]

-

Moody, C. J. (2002). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Royal Society of Chemistry. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

-

Bower, J. F. (2021). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]

- 12. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - Chemical Science (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Chromatography of 3-Methoxy-4-(trifluoromethyl)pyridine

Topic: Purification of 3-Methoxy-4-(trifluoromethyl)pyridine CAS: 3796-23-4 (Generic reference for similar cores; specific isomer CAS varies) Molecular Weight: ~177.12 g/mol Physical State: Low-melting solid or liquid (depending on purity)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-Methoxy-4-(trifluoromethyl)pyridine , a critical intermediate in medicinal chemistry and agrochemical synthesis.

This molecule presents a "Chromatographic Paradox":

-

Electron-Deficient Nitrogen: The trifluoromethyl (

) group significantly lowers the pKa of the pyridine nitrogen, making it less basic than unsubstituted pyridine. However, it retains enough basicity to interact with acidic silanol groups on silica, causing peak tailing. -

Moderate Volatility: Its relatively low molecular weight and fluorination increase vapor pressure, leading to significant yield loss during concentration if not managed correctly.

Module 1: Method Development Strategy

Stationary Phase Selection

The choice of stationary phase is dictated by the impurity profile and the scale of purification.

| Stationary Phase | Suitability | Rationale |

| Standard Silica (Irregular) | Moderate | Requires mobile phase modifiers (TEA/NH |

| Amine-Functionalized Silica | High | Surface amines block silanols and prevent interaction with the pyridine nitrogen. Eliminates the need for liquid modifiers. |

| C18 (Reverse Phase) | High | Excellent for separating lipophilic impurities. Requires basic pH buffers to keep the pyridine neutral (unprotonated) for retention. |

| Diol-Bonded Silica | Alternative | Offers alternative selectivity if co-eluting with polar impurities; less acidic than bare silica. |

Mobile Phase Logic

The Golden Rule: You must control the ionization state of the pyridine nitrogen.

-

Normal Phase (Silica): Use Hexane/Ethyl Acetate or DCM/Methanol .

-

Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . This competes for silanol binding sites, sharpening the peak.

-

-

Reverse Phase (C18): Use Water/Acetonitrile .

-

Buffer: Use 10 mM Ammonium Bicarbonate (pH ~10) . High pH ensures the pyridine remains neutral (unprotonated), maximizing interaction with the hydrophobic C18 chains and improving peak shape.

-

Module 2: Troubleshooting & FAQs

Issue 1: "My product peak is tailing severely on TLC and Flash columns."

Root Cause: Residual silanol interactions. Even with the electron-withdrawing

Troubleshooting Steps:

-

Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of mobile phase containing the modifier (e.g., 1% TEA) before loading the sample.

-

Switch Modifiers: If TEA is insufficient, switch to Ammonium Hydroxide (NH

OH) in MeOH/DCM gradients. Ammonia is smaller and can access sterically hindered silanols better than TEA. -

Use Amine Silica: Switch to an amine-bonded flash cartridge (e.g., KP-NH) to physically eliminate the acidic surface.

Issue 2: "I isolated the compound, but my yield is 30% lower than expected."

Root Cause: Volatility. 3-Methoxy-4-(trifluoromethyl)pyridine has moderate volatility. High-vacuum concentration or prolonged rotary evaporation at high temperatures will sublime/evaporate the product.

Troubleshooting Steps:

-

Temperature Control: Do not exceed 30°C on the water bath during evaporation.

-

Pressure Control: Avoid high vacuum (< 20 mbar). Stick to 100–150 mbar .

-

Salt Formation Strategy: If the product is an intermediate, convert it to the HCl salt immediately after collection. The salt is non-volatile and stable.

-

Protocol: Add 1.1 eq of HCl (in dioxane or ether) to the pooled fractions before full concentration.

-

Issue 3: "I cannot separate the product from the des-methoxy impurity."

Root Cause: Structural similarity. The lipophilicity difference between the methoxy- and des-methoxy variants is small.

Troubleshooting Steps:

-

Leverage the Fluorine: Use a Fluoro-Phenyl (PFP) stationary phase in HPLC. The specific fluorine-fluorine interactions often provide orthogonal selectivity compared to C18.

-

Change pH: Run a pH screen (pH 3 vs pH 10). The pKa differences between the impurities might affect their retention times differently at extreme pHs.

Module 3: Step-by-Step Protocols

Protocol A: Standard Flash Chromatography (Silica)

Best for: Routine purification of crude reaction mixtures.

-

Column Equilibration:

-

Prepare Eluent A: Hexanes + 1% Triethylamine (TEA).

-

Prepare Eluent B: Ethyl Acetate + 1% TEA.

-

Flush column with 100% A for 3 CVs.

-

-

Sample Loading:

-

Dissolve crude in a minimum volume of DCM.

-

Solid Load: Mix with silica gel (1:3 ratio), dry gently (watch for volatility!), and load into a dry cartridge. Liquid loading is discouraged due to band broadening.

-

-

Elution Gradient:

-

0–5% B over 2 CV (Isocratic hold to elute non-polar impurities).

-

5–40% B over 15 CV.

-

Product typically elutes between 15–25% B (depending on column size).

-

-

Collection:

-

Collect fractions. Do not leave them open to air for extended periods (volatility risk).

-

Protocol B: Volatility-Safe Concentration

Best for: Maximizing recovery of the isolated material.

-

Pool fractions containing the product.[1]

-

Set Rotary Evaporator bath to 25°C .

-

Set pressure to 200 mbar initially, slowly lowering to 100 mbar .

-

Stop when the volume is reduced to ~5 mL.

-

Transfer the concentrated oil to a tared vial using a Pasteur pipette.

-

Blow a gentle stream of Nitrogen over the vial to remove residual solvent. Do not use a high-vacuum pump for final drying.

Module 4: Visualizations

Decision Logic: Column Selection

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile and separation difficulty.

Workflow: Minimizing Volatility Loss

Caption: Workflow to prevent yield loss due to sublimation or evaporation of the fluorinated pyridine.

References

-

Teledyne ISCO. (2017). Purification of Heterocycles: Pyridines and Quinolines. Application Note AN87. [Link]

-

Biotage. (2020). Strategies for the Purification of Basic Compounds. The Flash Purification Blog. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18366190 (Related Fluorinated Pyridines). [Link]

-

O'Neil, I. A., et al. (2010). The synthesis of functionalized pyridines via the reaction of 1,3-dicarbonyls with 1,2,4-triazines. Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-4-(trifluoromethyl)pyridine

Welcome to the technical support center for the synthesis and purification of 3-Methoxy-4-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The unique electronic properties of the trifluoromethyl and methoxy substituents on the pyridine ring present specific challenges, particularly concerning reaction selectivity and impurity profiles.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes and achieve high product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The primary synthetic route considered here is the O-methylation of 3-hydroxy-4-(trifluoromethyl)pyridine.

Question 1: My reaction is complete by TLC/LC-MS, but after work-up and purification, my final product is contaminated with the starting material, 3-hydroxy-4-(trifluoromethyl)pyridine. What is happening?

Answer:

This is a common issue that typically points to two potential causes: incomplete reaction or hydrolysis of the product during work-up.

-

Causality: The methylation of hydroxypyridines can be a reversible or incomplete reaction.[3] If the reaction has not been driven to completion, unreacted starting material will persist. More critically, if your work-up involves harsh acidic or basic conditions, you may be inadvertently hydrolyzing a portion of your desired 3-methoxy product back to the 3-hydroxy starting material.

-

Troubleshooting Steps:

-

Optimize Reaction Conditions: Ensure you are using a sufficient excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and an appropriate base (e.g., K₂CO₃, NaH) to drive the reaction to completion. Monitor the reaction not just for the disappearance of starting material, but for the maximization of product formation.

-

Modify Aqueous Work-up: Avoid strong acids or bases during the extraction. Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] When performing an acid-base extraction to remove other impurities, use dilute acid (e.g., 1M HCl) and base (e.g., 1M NaOH or saturated NaHCO₃) and minimize contact time.

-

Purification Strategy: If starting material persists, column chromatography is highly effective. The hydroxy-pyridine is significantly more polar than the methoxy-pyridine. A gradient elution, starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, should provide excellent separation.[5][6]

-

Question 2: I've isolated my product, but my NMR spectrum shows an unexpected, highly polar impurity. Mass spectrometry suggests it has the same mass as my product. What is this impurity and how do I remove it?

Answer:

The most likely culprit is the N-methylated byproduct, the 3-methoxy-1-methyl-4-(trifluoromethyl)pyridinium salt. This is a classic example of competing N- vs. O-alkylation in hydroxypyridines.[3][7]

-

Causality: The pyridine nitrogen is a nucleophile and can compete with the hydroxyl group for the methylating agent.[3] This forms a charged pyridinium salt, which is isomeric to your desired product but has vastly different physical properties. Factors that favor N-methylation include high reaction temperatures and the use of highly reactive methylating agents.[3]

-

Troubleshooting Steps:

-

Control Reaction Temperature: Running the methylation at lower temperatures (e.g., 0 °C to room temperature) can significantly favor O-methylation over N-methylation.[3]

-

Choice of Base and Solvent: Using a strong base like NaH ensures the full deprotonation of the hydroxyl group, creating a more potent oxygen nucleophile (the phenoxide), which can outcompete the neutral nitrogen atom.

-

Removal of the Impurity: Fortunately, the N-methylated salt is highly polar and water-soluble. It can typically be removed with a simple aqueous wash during the work-up. If it persists, an acid-base extraction is very effective.[5] The neutral O-methylated product will be extracted into the organic phase, while the charged N-methylated salt will remain in the aqueous phase.

-

Mechanism: O- vs. N-Methylation

The diagram below illustrates the competing reaction pathways. The choice of base and reaction conditions dictates the dominant pathway.

Caption: Competing O- vs. N-methylation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose method for purifying crude 3-Methoxy-4-(trifluoromethyl)pyridine?

A1: A multi-step approach combining acid-base extraction followed by flash column chromatography is highly effective for achieving high purity.

-

Acid-Base Extraction: This technique is excellent for removing non-basic organic impurities and any acidic starting material.[5] It also effectively removes any highly polar N-methylated salts.

-

Flash Column Chromatography: This is ideal for separating the desired product from closely related, neutral impurities that are not removed by extraction.[5][8]

Purification Workflow Decision Tree

This diagram outlines a decision-making process for purification based on the initial purity assessment of the crude product.

Caption: Decision tree for purification workflow.

Q2: Are there any specific safety considerations when running this synthesis?

A2: Yes. Standard laboratory safety protocols should be followed, but pay special attention to:

-

Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Strong Bases: Bases like sodium hydride (NaH) are water-reactive and flammable. Quench any residual NaH carefully with a suitable solvent like isopropanol before introducing aqueous solutions.

Q3: Can I use distillation to purify my product?

A3: Distillation can be a viable method if the impurities have significantly different boiling points from your product.[9] However, it is often less effective than chromatography for removing structurally similar impurities. If you have a large amount of a low-boiling solvent or a high-boiling non-volatile impurity, a preliminary distillation could be a useful bulk purification step before a final chromatographic polishing.

Data & Protocols

Table 1: Common Impurities and Identification

| Impurity | Structure | Typical Analytical Signal | Removal Method |

| 3-hydroxy-4-(trifluoromethyl)pyridine | R-OH | More polar spot on TLC; broad -OH peak in ¹H NMR | Column Chromatography, Acid-Base Extraction |

| 3-methoxy-1-methyl-4-(trifluoromethyl)pyridinium | R-N⁺-CH₃ | Very polar spot on TLC (often baseline); downfield shift of pyridine protons in ¹H NMR | Aqueous Wash, Acid-Base Extraction |

| Residual Solvent (e.g., DMF, THF) | - | Characteristic peaks in ¹H NMR[10] | High Vacuum Evaporation |

Protocol: Acid-Base Extraction for Purification

This protocol is designed to remove acidic starting materials and basic, N-methylated byproducts.

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). This will protonate the desired product and other basic pyridines, pulling them into the aqueous layer. The neutral impurities will remain in the organic layer.

-

Separation: Separate the layers. Keep the aqueous layer , as it contains your protonated product. Discard the organic layer (or save for analysis of neutral impurities).

-

Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) until the pH is > 8. This deprotonates your product, making it soluble in organic solvents again.

-

Back-Extraction: Extract the now basic aqueous layer two or three times with fresh EtOAc or DCM.

-

Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) . SciSpace. Available from: [Link]

-

3-Methoxy-4-(trifluoromethyl)pyridine Manufacturer & Supplier . Pipzine Chemicals. Available from: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications (2023) . Research Outreach. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. Available from: [Link]

-